N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-6-2-3-8(20-6)7(17)4-15-9(18)10(19)16-5-11(12,13)14/h2-3,7,17H,4-5H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVOQRPTHIVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:
Formation of the furan derivative: The starting material, 5-methylfuran, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-5-methylfuran.
Alkylation: The 2-hydroxy-5-methylfuran is then alkylated with 2-bromoethanol to yield 2-(2-hydroxyethyl)-5-methylfuran.
Oxalamide formation: The final step involves the reaction of 2-(2-hydroxyethyl)-5-methylfuran with oxalyl chloride and 2,2,2-trifluoroethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-oxo-5-methylfuran derivatives.
Reduction: Formation of N1-(2-amino-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)amine.
Substitution: Formation of various substituted oxalamides.
Scientific Research Applications
Biological Applications
- Antioxidant Activity
- Anti-inflammatory Properties
- Antimicrobial Activity
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
-
Synthesis of Intermediate Compounds
- Starting from 5-methylfurfural, the hydroxyethylamine derivative is synthesized through a series of reactions involving protection and deprotection strategies to preserve functional groups during synthesis.
-
Formation of Oxalamide
- The oxalamide moiety is introduced via reaction with oxalyl chloride under controlled conditions to yield the desired product.
-
Purification and Characterization
- The final product is purified using chromatography techniques and characterized through NMR and mass spectrometry to confirm its structure and purity.
Industrial Applications
-
Polymer Chemistry
- Due to its unique chemical structure, this compound can be utilized in polymer synthesis as a monomer or additive to enhance thermal stability and mechanical properties of polymers.
-
Agricultural Chemicals
- There is potential for application in agrochemicals as a biopesticide or herbicide due to its biological activity against pests and pathogens affecting crops.
-
Pharmaceutical Formulations
- Its solubility profile makes it suitable for formulation in drug delivery systems where enhanced bioavailability is required.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The mechanism involved electron donation from the hydroxy group, stabilizing radical species .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that this compound exhibited effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and trifluoroethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The oxalamide moiety can also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways.
Comparison with Similar Compounds
Key Structural Differences:
Discussion:
Key Findings:
Discussion:
- Unlike S5456, the target compound lacks a pyridinyl group, which could minimize CYP enzyme interactions .
Biological Activity
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a furan ring and an oxalamide moiety. This compound has garnered interest due to its potential biological activities, which may include antibacterial, antifungal, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃F₃N₂O₄
- Molecular Weight : 294.23 g/mol
- CAS Number : 1257552-42-3
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The hydroxyethyl group and the furan ring play crucial roles in modulating enzyme or receptor activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
Antibacterial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxalamides have shown improved potency against Staphylococcus aureus and other pathogens compared to their parent compounds .
| Compound | Target Bacteria | Activity |
|---|---|---|
| N1-(2-hydroxy-...) | Staphylococcus aureus | Significant |
| N1-(2-hydroxy-...) | Escherichia coli | Moderate |
Antifungal Activity
Research has indicated that certain oxalamide derivatives possess antifungal properties. While specific data on N1-(2-hydroxy-...) is limited, related compounds have demonstrated effectiveness against various fungal strains, suggesting potential for this compound in antifungal applications .
Anticancer Potential
The furan ring in the structure may contribute to anticancer activity through mechanisms such as apoptosis induction in cancer cells. Studies on similar compounds have highlighted their ability to inhibit tumor growth and induce cell cycle arrest .
Case Studies
-
Antibacterial Efficacy Study :
- A study evaluated the antibacterial effects of several oxalamide derivatives, including those structurally related to N1-(2-hydroxy-...). Results indicated that these compounds exhibited a range of activities against common pathogens, with some derivatives showing enhanced efficacy compared to established antibiotics .
- Antifungal Screening :
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with furan and trifluoroethylamine intermediates. Critical steps include:
- Coupling hydroxyethyl-furan derivatives with trifluoroethylamine via oxalyl chloride .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Validation using NMR (¹H, ¹³C) and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., trifluoroethyl, methylfuran) and confirm stereochemistry .
- FT-IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to assess functional group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology :
- Solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy .
- Stability assays under varying temperatures (4°C–37°C) and light exposure, monitored by HPLC .
Q. What common chemical reactions does this compound undergo?
- Methodology :
- Oxidation : Hydroxyethyl group → ketone using KMnO₄ (controlled conditions prevent overoxidation) .
- Nucleophilic substitution : Trifluoroethyl group reacts with thiols or amines under basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) to simulate interactions with enzymes/receptors (e.g., kinases) .
- MD simulations (GROMACS) to assess binding stability over time and identify key residues .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to design experiments to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS .
- Tissue-specific activity assays : Compare potency in cell lines vs. organoid models to assess microenvironment effects .
Q. What strategies validate target engagement in complex biological systems?
- Methodology :
- Chemical proteomics : Use clickable probes or photoaffinity labeling to isolate target proteins .
- CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines .
Q. How to address stability discrepancies under varying pH conditions?
- Methodology :
- Forced degradation studies : Expose compound to acidic (HCl) and basic (NaOH) conditions, followed by HPLC-UV analysis .
- Degradation product identification : Use LC-HRMS to characterize byproducts and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
